4,4-Bis(chloromethyl)-1,3-dioxane
Description
Properties
Molecular Formula |
C6H10Cl2O2 |
|---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
4,4-bis(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2 |
InChI Key |
KSZNXXQKJOMYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1(CCl)CCl |
Origin of Product |
United States |
Scientific Research Applications
4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated 1,3-Dioxane Derivatives
(a) 5,5-Bis(bromomethyl)-2-substituted-1,3-dioxane
- Synthesis : Prepared via bromination of 5,5-dimethyl-1,3-dioxane derivatives using NBS/CCl₄ .
- Reactivity : Bromine’s higher leaving-group ability compared to chlorine makes these derivatives more reactive in SN2 reactions.
- Applications : Used in synthesizing spirocyclic compounds (e.g., Part III of ) and pharmaceutical intermediates.
(b) 2,2-Bis(chloromethyl)-1,3-dioxolane (CAS not listed; referenced in )
- Structure : A five-membered 1,3-dioxolane ring with chloromethyl groups.
- Comparison :
- Ring strain : The smaller dioxolane ring increases ring strain, enhancing reactivity in ring-opening polymerizations.
- Thermal stability : Lower thermal stability compared to six-membered dioxanes due to reduced conformational flexibility.
Non-Halogenated 1,3-Dioxane Derivatives
(a) 4,4-Dimethyl-1,3-dioxane (CAS 766-15-4)
- Properties : Molecular weight = 116.16 g/mol; lacks reactive halogen substituents .
- Applications : Primarily a solvent or stabilizer due to its inert methyl groups.
- Key Difference : The absence of chloromethyl groups eliminates electrophilic reactivity, making it unsuitable for crosslinking applications.
Silicon-Containing Analogs
1,3-Bis(chloromethyl)tetramethyldisiloxane (CAS 2362-10-9)
- Structure : Disiloxane backbone with chloromethyl and methyl substituents .
- Comparison :
- Hydrolytic stability : Siloxane bonds resist hydrolysis better than ether linkages in dioxanes.
- Applications : Used in silicone polymer synthesis, contrasting with the organic polymer focus of 4,4-bis(chloromethyl)-1,3-dioxane.
Comparative Data Table
Preparation Methods
Reaction Setup and Conditions
- Precursor Selection : A diol such as 1,3-propanediol reacts with formaldehyde derivatives (e.g., paraformaldehyde) in the presence of sulfuric acid (0.5–1.0% w/w).
- Chloromethylation : Epichlorohydrin is introduced gradually at 95–98°C under vigorous stirring to ensure homogeneous mixing.
- Azeotropic Distillation : Water is removed via azeotropic distillation at 96°C, enhancing reaction efficiency by shifting the equilibrium toward product formation.
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
Yield Optimization
- Molar Ratios : A molar ratio of epichlorohydrin to formaldehyde between 1:1 and 1:1.05 maximizes product yield.
- Temperature Control : Maintaining temperatures above 95°C prevents premature precipitation of intermediates.
Chloromethylation of 1,3-Dioxane
Direct chloromethylation of the 1,3-dioxane ring offers a streamlined route, though it requires stringent control over reaction conditions to avoid over-chlorination.
Reaction Parameters
Industrial-Scale Adaptations
- Continuous Flow Reactors : These systems improve heat transfer and reduce side reactions, achieving yields exceeding 75% in pilot studies.
- Neutralization and Purification : Post-reaction neutralization with sodium acetate and subsequent crystallization from methanol yields high-purity product.
Analytical Characterization
Spectroscopic Data
While direct data for 4,4-bis(chloromethyl)-1,3-dioxane are limited, analogous compounds provide insights:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| 1H NMR (δ, ppm) | 3.56 (s, CH2Cl) | |
| 13C NMR (δ, ppm) | 47.2 (CH2Cl), 64.0 (C-O) | |
| Melting Point | 120–121°C |
Purity Assessment
- HPLC : Reverse-phase chromatography with UV detection at 280 nm monitors hydrolytic degradation.
- Differential Scanning Calorimetry (DSC) : Endothermic peaks between 75–90°C confirm thermal stability.
Challenges and Mitigation Strategies
Hydrolytic Instability
The compound undergoes hydrolysis in aqueous media, particularly at pH >7, forming glycolaldehyde derivatives. Mitigation includes:
Byproduct Formation
- Over-Chlorination : Excess chlorinating agents lead to tri- or tetrachlorinated byproducts. Stoichiometric control and incremental reagent addition mitigate this.
- Polymerization : Low temperatures (≤100°C) and radical inhibitors (e.g., hydroquinone) suppress oligomerization.
Industrial Applications and Scalability
Q & A
Q. What are the recommended synthetic methodologies for preparing 4,4-Bis(chloromethyl)-1,3-dioxane?
- Methodological Answer : The synthesis of chloromethyl-substituted dioxanes typically involves chloromethylation reactions under controlled conditions. For example, analogous compounds like 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl were synthesized using palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in 1,4-dioxane solvent systems with triethylamine as a base . Purification often employs column chromatography or crystallization. Researchers should optimize reaction stoichiometry and temperature (e.g., 80–100°C) to minimize side products.
Q. What spectroscopic and crystallographic techniques are suitable for characterizing 4,4-Bis(chloromethyl)-1,3-dioxane?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : H, C, and F NMR (for halogenated analogs) to confirm substituent positions .
- X-ray Crystallography : For definitive stereochemical analysis, as demonstrated for CNBF-derivatized amines and related dioxane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling 4,4-Bis(chloromethyl)-1,3-dioxane?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers away from moisture and oxidizers.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 4,4-Bis(chloromethyl)-1,3-dioxane in polymer synthesis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model electronic properties and reaction pathways. For example, studies on methyl-substituted dioxanes optimized geometries to predict steric effects and nucleophilic substitution sites . Researchers should calculate Fukui indices to identify electrophilic/nucleophilic regions and simulate polymerization kinetics.
Q. What role does 4,4-Bis(chloromethyl)-1,3-dioxane play in developing π-conjugated polymers?
- Methodological Answer : Chloromethyl groups facilitate crosslinking in electroluminescent polymers. In biphenyl derivatives, chloromethylation introduces reactive sites for Suzuki-Miyaura coupling or thiol-ene "click" chemistry . Post-polymerization modifications (e.g., quaternization) enhance conductivity. Monitor thermal stability via TGA and DSC to ensure polymer integrity.
Q. How do steric and electronic factors influence the hydrolysis kinetics of 4,4-Bis(chloromethyl)-1,3-dioxane?
- Methodological Answer : Hydrolysis studies in aqueous/organic mixtures (e.g., 1,4-dioxane/water) can quantify reaction rates. Use pseudo-first-order kinetics with UV-Vis or HPLC to track chloride release. Steric hindrance from the dioxane ring slows nucleophilic attack, while electron-withdrawing groups (e.g., Cl) increase electrophilicity. Compare with analogs like 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane to assess substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
